molecular formula C17H21N3O4 B4943819 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione

3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione

Cat. No. B4943819
M. Wt: 331.4 g/mol
InChI Key: OEIYNNNLRMLIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione acts as a selective antagonist of the dopamine D3 receptor. It has been found to bind to the receptor with high affinity, blocking the action of dopamine. This results in a decrease in the activity of the dopamine D3 receptor, which has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which has been linked to its potential therapeutic effects in neurodegenerative diseases. This compound has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which has been implicated in stress-related disorders.

Advantages and Limitations for Lab Experiments

3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various biological processes. This compound is also relatively stable and has a long half-life, making it suitable for use in long-term experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its high affinity for the dopamine D3 receptor can make it difficult to distinguish between the effects of this compound and the effects of dopamine.

Future Directions

There are several future directions for research related to 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione. One area of research is the potential therapeutic applications of this compound in neurodegenerative diseases. This compound has been shown to decrease the release of dopamine, which has been implicated in the pathogenesis of these diseases. Another area of research is the potential applications of this compound in pain management. This compound has been shown to decrease the activity of the HPA axis, which has been implicated in pain perception. Additionally, further research is needed to optimize the synthesis method of this compound and to develop new analogs of the compound with improved properties.

Synthesis Methods

The synthesis of 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione involves the reaction of 1,3-benzodioxole-5-methylmethanamine with 1-methyl-2,5-pyrrolidinedione in the presence of a reducing agent. The reaction proceeds through a series of steps, resulting in the formation of this compound as the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. This compound has been used in research related to neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as in research related to pain management.

properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-18-16(21)9-13(17(18)22)20-6-4-19(5-7-20)10-12-2-3-14-15(8-12)24-11-23-14/h2-3,8,13H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIYNNNLRMLIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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